4-(Methoxymethyl)-1-trityl-1H-imidazole

CAS No.: 1956369-41-7

Cat. No.: VC2708272

Molecular Formula: C24H22N2O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956369-41-7 |

|---|---|

| Molecular Formula | C24H22N2O |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | 4-(methoxymethyl)-1-tritylimidazole |

| Standard InChI | InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 |

| Standard InChI Key | SDZGYYINHYJPCG-UHFFFAOYSA-N |

| SMILES | COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Properties and Structure

Structural Characteristics

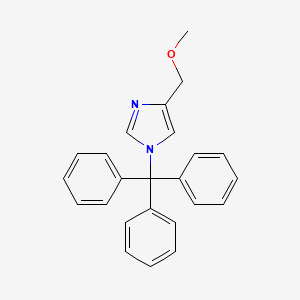

The structure of 4-(Methoxymethyl)-1-trityl-1H-imidazole features three main components:

-

The imidazole ring: A planar, five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

-

The trityl group: A bulky triphenylmethyl substituent attached to the N1 position.

-

The methoxymethyl group: A functionalized methyl group attached to the C4 position of the imidazole ring.

The trityl group consists of three phenyl rings attached to a central carbon atom, creating a propeller-like three-dimensional structure that provides steric hindrance around the N1 position of the imidazole. This steric bulk is essential for its role as a protecting group, preventing reactions at the N1 position while allowing functionalization elsewhere on the molecule.

Key Properties Table

Synthesis and Preparation Methods

Preparation Methods for Related Compounds

Information from patent literature provides insights into the synthesis of similar trityl-protected imidazole derivatives. For instance, the preparation of medetomidine intermediates involves the tritylation of imidazole-4-carboxylic acid ethyl ester with triphenylchloromethane in the presence of triethylamine .

The synthetic route described in the patent literature follows this general sequence:

-

Protection of imidazole-4-carboxylic acid ethyl ester with triphenylchloromethane to form 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester

-

Hydrolysis of the ester in alkaline solution to obtain 1-trityl-1H-imidazole-4-carboxylic acid

For 4-(Methoxymethyl)-1-trityl-1H-imidazole, the synthesis likely involves similar protection of an imidazole precursor, followed by appropriate functionalization to introduce the methoxymethyl group at the C4 position. This could be achieved through reduction of a carboxylate intermediate to a hydroxymethyl group followed by O-methylation, or via other suitable synthetic transformations.

Synthetic Challenges and Considerations

The synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole presents several challenges that must be addressed to achieve high yields and purity:

-

Regioselectivity: Ensuring selective functionalization at the desired positions of the imidazole ring.

-

Steric hindrance: The bulky trityl group can impact the reactivity at adjacent positions.

-

Stability: The trityl protecting group can be acid-labile, necessitating careful control of reaction conditions.

-

Purification: Separation of the desired product from reaction by-products and unreacted starting materials.

Optimal reaction conditions typically involve carefully controlled temperature, solvent systems, and reaction times to maximize yield and minimize side reactions.

Related Imidazole Derivatives

Comparison with Similar Trityl-Protected Imidazoles

Several related trityl-protected imidazole derivatives provide context for understanding the properties and potential applications of 4-(Methoxymethyl)-1-trityl-1H-imidazole. These include:

-

1-Trityl-1H-imidazole (CAS: 15469-97-3): The simplest trityl-protected imidazole, which serves as a fundamental building block in organic synthesis. It has a molecular weight of 310.392 g/mol and is characterized by a melting point of 220-224°C .

-

1-Trityl-1H-imidazole-4-methanol (CAS: 33769-07-2): A closely related compound differing only in the substituent at C4 (hydroxymethyl vs. methoxymethyl). It has a molecular weight of 340.425 g/mol and a melting point of 226-232°C .

-

1-Trityl-1H-imidazole-4-carboxylic acid ethyl ester: An intermediate mentioned in patent literature for the synthesis of medetomidine intermediates .

The structural similarities between these compounds suggest that they would share many physical and chemical properties, with variations arising primarily from the different functional groups at the C4 position.

Comparative Properties Table

Structure-Activity Relationships

Understanding the structure-activity relationships of trityl-protected imidazoles provides insights into the potential applications of 4-(Methoxymethyl)-1-trityl-1H-imidazole. The imidazole ring itself contributes to various biological activities through its ability to participate in hydrogen bonding, act as a proton acceptor/donor, and coordinate with metal ions in biological systems .

The functional group at the C4 position significantly influences the compound's properties and potential biological activities. For instance:

-

Hydroxymethyl groups (as in 1-Trityl-1H-imidazole-4-methanol) can participate in hydrogen bonding and are susceptible to oxidation

-

Methoxymethyl groups (as in 4-(Methoxymethyl)-1-trityl-1H-imidazole) are more chemically stable and less prone to hydrogen bonding

-

Carboxylic acid groups (as in 1-Trityl-1H-imidazole-4-carboxylic acid) contribute acidity and can form salts and esters

These structural variations can lead to different biological activities, with research on imidazole derivatives showing that subtle changes in substitution patterns can significantly impact antibacterial, antifungal, and other therapeutic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume